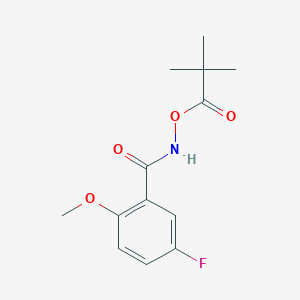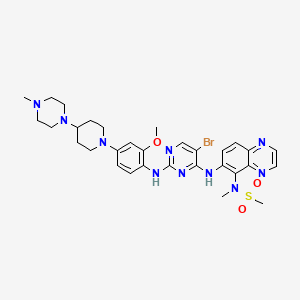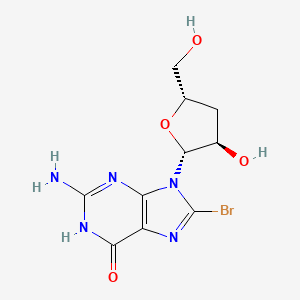
8-Bromo-3'-deoxyguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-3’-deoxyguanosine is a purine nucleoside analog, which means it is a modified version of a naturally occurring nucleoside. This compound is characterized by the presence of a bromine atom at the 8th position of the guanine base and the absence of a hydroxyl group at the 3’ position of the deoxyribose sugar. It has broad antitumor activity and is primarily used in scientific research for its potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3’-deoxyguanosine typically involves the bromination of 2’-deoxyguanosine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective bromination at the 8th position of the guanine base .
Industrial Production Methods
While specific industrial production methods for 8-Bromo-3’-deoxyguanosine are not widely documented, the general approach involves large-scale bromination reactions followed by purification processes such as high-performance liquid chromatography (HPLC) to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-3’-deoxyguanosine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other functional groups.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of guanine derivatives
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in aqueous or organic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products Formed
Substitution Products: Various substituted guanine derivatives.
Oxidation Products: Oxidized forms of guanine.
Reduction Products: Reduced guanine derivatives
Wissenschaftliche Forschungsanwendungen
8-Bromo-3’-deoxyguanosine has several scientific research applications:
Chemistry: Used as a model compound to study DNA fidelity and repair mechanisms.
Biology: Employed in the study of nucleic acid structure and protein-nucleic acid interactions.
Medicine: Investigated for its potential antitumor activity, particularly in targeting indolent lymphoid malignancies.
Industry: Utilized in the development of nucleoside analogs for therapeutic purposes .
Wirkmechanismus
The anticancer mechanism of 8-Bromo-3’-deoxyguanosine relies on the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death). The compound incorporates into DNA, causing structural distortions that inhibit the replication process. This leads to the activation of cellular pathways that induce apoptosis, thereby exerting its antitumor effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Bromo-2’-deoxyguanosine: Another brominated nucleoside analog with similar properties.
8-Oxo-2’-deoxyguanosine: An oxidized form of guanosine used as a biomarker for oxidative stress.
5-Bromo-2’-deoxycytidine: A brominated cytidine analog with potential antitumor activity .
Uniqueness
8-Bromo-3’-deoxyguanosine is unique due to its specific bromination at the 8th position and the absence of a hydroxyl group at the 3’ position. This structural modification enhances its ability to inhibit DNA synthesis and induce apoptosis, making it a valuable compound for antitumor research .
Eigenschaften
Molekularformel |
C10H12BrN5O4 |
|---|---|
Molekulargewicht |
346.14 g/mol |
IUPAC-Name |
2-amino-8-bromo-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12BrN5O4/c11-9-13-5-6(14-10(12)15-7(5)19)16(9)8-4(18)1-3(2-17)20-8/h3-4,8,17-18H,1-2H2,(H3,12,14,15,19)/t3-,4+,8+/m0/s1 |
InChI-Schlüssel |
GYKHQPFPGSDWAF-JJXKXHSHSA-N |
Isomerische SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO |
Kanonische SMILES |
C1C(OC(C1O)N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


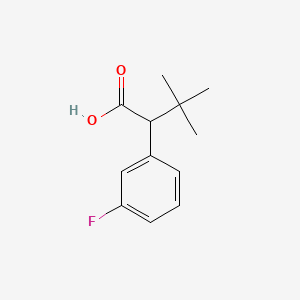
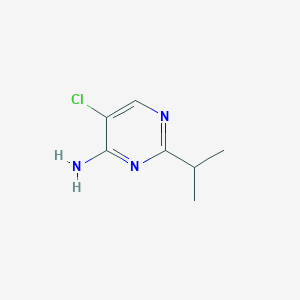
![2-Chloro-7-(4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B13921542.png)
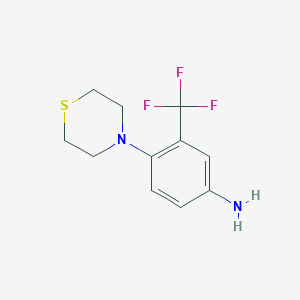
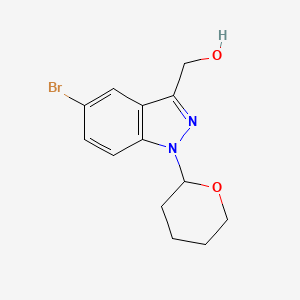
![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]piperidine](/img/structure/B13921559.png)
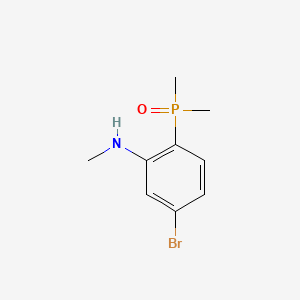
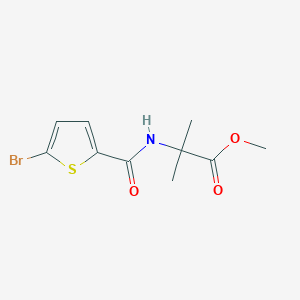

![2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B13921576.png)

